molecular formula C14H14N2O4 B1487486 2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid CAS No. 1214661-19-4

2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid

Cat. No. B1487486
M. Wt: 274.27 g/mol
InChI Key: BBVQRMQSMLYXBD-UHFFFAOYSA-N
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Description

The compound “2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid” has a CAS Number of 1214661-19-4 . It has a molecular weight of 274.28 and is typically stored at room temperature . The compound is in the form of a powder .


Molecular Structure Analysis

The IUPAC name of the compound is {[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)carbonyl]amino}acetic acid . The InChI code is 1S/C14H14N2O4/c17-11(18)7-15-13(19)12-9-3-1-2-4-10(9)14(20)16(12)8-5-6-8/h1-4,8,12H,5-7H2,(H,15,19)(H,17,18) .

Scientific Research Applications

Synthesis of Novel Compounds

2-[(2-Cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid is involved in the synthesis of various novel compounds. For example, its derivatives have been used in the Ugi reaction, a multicomponent chemical reaction, to produce unique compounds like 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides in moderate to excellent yields (Ghandi et al., 2010).

Development of Chemical Synthesis Methods

Researchers have developed practical and efficient synthesis methods for related compounds. For example, the synthesis of racemic dialkyl (2-substituted-3-oxo-2,3-dihydro-1H-isoindol-1-yl) phosphonates has been achieved using a three-component reaction involving 2-formylbenzoic acid, primary amines, and trialkyl phosphites (Milen et al., 2016).

Novel Intra-Molecular Reactions

A novel intramolecular Ugi reaction was developed using 2-(2-formyl-1H-indol-1-yl)acetic acid with aryl amines and isocyanides. This method produces a new class of N-alkyl-3-oxo-2-aryl-1,2,3,4-tetrahydropyrazino[1,2-a]indole-1-carboxamides, showcasing the versatility of similar compounds in organic synthesis (Reddy et al., 2012).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to avoid breathing dust/fume/gas/mist/vapors/spray, and instructions to wash thoroughly after handling .

properties

IUPAC Name

2-[(2-cyclopropyl-3-oxo-1H-isoindole-1-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c17-11(18)7-15-13(19)12-9-3-1-2-4-10(9)14(20)16(12)8-5-6-8/h1-4,8,12H,5-7H2,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVQRMQSMLYXBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(C3=CC=CC=C3C2=O)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid
Reactant of Route 2
2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid
Reactant of Route 3
2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid
Reactant of Route 5
2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid
Reactant of Route 6
2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid

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